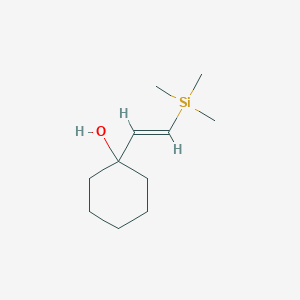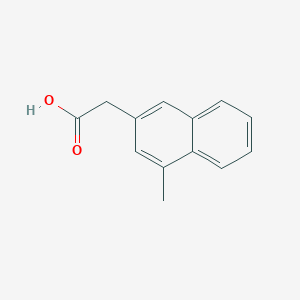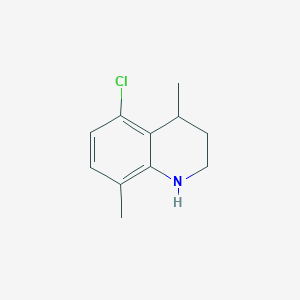
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with cyano, hydroxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of a keto derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The presence of functional groups like cyano and hydroxy allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
Ethyl 4-cyano-2-methyl-1H-pyrrole-3-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Ethyl 4-cyano-5-hydroxy-1H-pyrrole-3-carboxylate: Lacks the methyl group, which may alter its steric properties and reactivity.
Uniqueness: Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a promising candidate for drug development.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-3-14-9(13)7-5(2)11-8(12)6(7)4-10/h11-12H,3H2,1-2H3 |
InChI Key |
NHWVQGFDMLWKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C#N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)




![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)




![3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile](/img/structure/B11901082.png)

![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)
